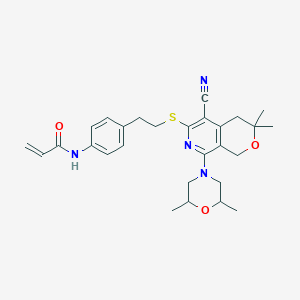

MBX3135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H34N4O3S |

|---|---|

Molecular Weight |

506.7 g/mol |

IUPAC Name |

N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C28H34N4O3S/c1-6-25(33)30-21-9-7-20(8-10-21)11-12-36-27-23(14-29)22-13-28(4,5)34-17-24(22)26(31-27)32-15-18(2)35-19(3)16-32/h6-10,18-19H,1,11-13,15-17H2,2-5H3,(H,30,33) |

InChI Key |

NFJHNJQFJCYWCB-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC(=C(C3=C2COC(C3)(C)C)C#N)SCCC4=CC=C(C=C4)NC(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MBX3135 in Escherichia coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX3135 is a potent, novel pyranopyridine-based small molecule inhibitor of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps in Escherichia coli. Specifically targeting the AcrB transporter, a principal component of the AcrAB-TolC multidrug efflux system, this compound acts as a powerful adjunctive agent, restoring the efficacy of conventional antibiotics against otherwise resistant strains. This technical guide delineates the core mechanism of action of this compound in E. coli, presenting a comprehensive overview of its molecular interactions, quantitative potentiation of antibiotic activity, and detailed protocols for key experimental validation.

Introduction: The Challenge of Multidrug Resistance in E. coli

Multidrug resistance (MDR) in Gram-negative bacteria, particularly E. coli, poses a significant and escalating threat to global public health. A primary driver of this resistance is the overexpression of efflux pumps, which actively extrude a broad spectrum of antibiotics from the bacterial cell, thereby reducing their intracellular concentration to sub-therapeutic levels. The AcrAB-TolC system is the archetypal RND efflux pump in E. coli and a major contributor to its MDR phenotype. Consequently, the development of efflux pump inhibitors (EPIs) that can disable these pumps represents a promising strategy to rejuvenate the clinical utility of existing antibiotic arsenals. This compound has emerged as a highly effective EPI, demonstrating significant potential in preclinical studies.

Core Mechanism of Action: Inhibition of the AcrB Efflux Pump

The primary molecular target of this compound in E. coli is the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump.[1] AcrB functions as a homotrimer, with each protomer cycling through three distinct conformations—Loose (L), Tight (T), and Open (O)—in a process driven by the proton motive force. This conformational cycling facilitates the binding of substrates in the periplasm and their subsequent extrusion through the TolC outer membrane channel.[1]

This compound exerts its inhibitory effect by binding to a deep hydrophobic pocket within the periplasmic domain of AcrB, often referred to as the "hydrophobic trap."[1] Co-crystal structures of this compound and its close analog, MBX3132, with AcrB have elucidated the precise molecular interactions underpinning its high-affinity binding and potent inhibitory activity.[1]

Key binding interactions include:

-

Hydrophobic Stacking: The pyranopyridine core of this compound engages in extensive π-π stacking interactions with aromatic residues, notably Phenylalanine 628 (F628).[1]

-

Van der Waals Contacts: The phenyl and morpholinyl moieties of the molecule form van der Waals interactions with Phenylalanine 178 (F178) and Phenylalanine 615 (F615).[1]

-

Hydrogen Bonding Network: The acrylamide group of this compound participates in a highly ordered and complex network of hydrogen bonds, mediated by a solvent water molecule. This network involves interactions with the backbone carbonyl oxygen of Alanine 286 (A286) and the side chain of Glutamine 151 (Q151) of AcrB.[2]

-

Bridging Hydrogen Bond: The morpholinyl group also forms a water-mediated hydrogen bond with the side chain of Glutamine 176 (Q176).[2]

By binding tightly within this pocket, this compound is hypothesized to sterically hinder the binding of antibiotic substrates and/or lock the AcrB trimer in an inflexible conformation, thereby inhibiting the functional rotation necessary for drug efflux.[3]

Quantitative Data on the Potentiation of Antibiotic Activity

This compound demonstrates a significant potentiation of the antibacterial activity of various antibiotics that are substrates of the AcrAB-TolC pump. This effect is quantified by a reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of this compound.

| Antibiotic | Fold Reduction in MIC with this compound | Reference |

| Ciprofloxacin | ≥4 | [4] |

| Levofloxacin | ≥4 | [5] |

| Piperacillin | ≥4 | [5] |

This compound is a second-generation pyranopyridine EPI, exhibiting markedly improved potency compared to its predecessor, MBX2319.

| Compound | Relative Potency (vs. MBX2319) | Minimum Potentiating Concentration (MPC) for Levofloxacin | MPC for Piperacillin | Reference |

| MBX2319 | 1x | 3.1 µM | 3.1 µM | [5] |

| This compound | 10-20x | 0.1 µM | 0.05 µM | [2][5] |

Experimental Protocols

Checkerboard Assay for Synergy Determination

This assay is used to quantify the synergistic interaction between this compound and a given antibiotic.

Materials:

-

96-well microtiter plates

-

E. coli strain of interest (e.g., a strain overexpressing AcrAB-TolC)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of the antibiotic and this compound in a suitable solvent (e.g., DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Preparation of Drug Dilutions:

-

Prepare serial twofold dilutions of the antibiotic in CAMHB along the x-axis of the 96-well plate.

-

Prepare serial twofold dilutions of this compound in CAMHB along the y-axis of the plate.

-

-

Plate Inoculation:

-

Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include appropriate controls: wells with only the antibiotic, wells with only this compound, a growth control (bacteria in broth), and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Data Analysis:

-

Determine the MIC of the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration that completely inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) index:

-

FIC of Antibiotic = (MIC of antibiotic in combination) / (MIC of antibiotic alone)

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC Index (FICI) = FIC of Antibiotic + FIC of this compound

-

-

Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

-

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic effect of this compound in combination with an antibiotic over time.

Materials:

-

Flasks containing CAMHB

-

Log-phase culture of the E. coli strain

-

Stock solutions of the antibiotic and this compound

-

Sterile saline or PBS for serial dilutions

-

Agar plates for colony counting

Procedure:

-

Preparation of Cultures:

-

Set up flasks with the following conditions:

-

Growth control (no compounds)

-

Antibiotic alone (at a clinically relevant concentration, e.g., 1x MIC)

-

This compound alone (at a sub-inhibitory concentration)

-

Antibiotic + this compound

-

-

-

Inoculation and Incubation:

-

Inoculate each flask with the log-phase bacterial culture to a starting density of ~10^6 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

-

Sampling and Plating:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate overnight at 37°C.

-

-

Data Analysis:

-

Count the colonies on the plates to determine the CFU/mL at each time point.

-

Plot the log10 CFU/mL against time for each condition. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum is considered bactericidal activity.

-

Hoechst 33342 Accumulation Assay

This real-time fluorescence assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342.

Materials:

-

E. coli strain of interest and an isogenic ΔacrB mutant

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 stock solution

-

This compound stock solution

-

Glucose solution

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - an uncoupler to de-energize the cells

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Grow bacterial cultures to mid-log phase, then wash and resuspend the cells in PBS.

-

-

Dye Loading:

-

Incubate the cells with Hoechst 33342 in the presence of CCCP to de-energize the pumps and allow for maximal dye loading.

-

-

Efflux Initiation:

-

Wash the cells to remove CCCP and extracellular dye.

-

Resuspend the cells in PBS containing glucose to re-energize the efflux pumps.

-

Add this compound at various concentrations to the test wells.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity over time. An effective EPI like this compound will prevent the decrease in fluorescence by inhibiting the efflux of Hoechst 33342.

-

-

Data Analysis:

-

Compare the rate of fluorescence decrease in the presence of this compound to the untreated control and the ΔacrB mutant (which will show high fluorescence retention).

-

Visualizations

Caption: Mechanism of this compound action on the AcrB efflux pump.

Caption: Workflow for the checkerboard synergy assay.

Caption: Workflow for the time-kill kinetics assay.

Conclusion

This compound represents a significant advancement in the development of efflux pump inhibitors for combating multidrug resistance in E. coli. Its potent and specific inhibition of the AcrB transporter, underpinned by a well-defined molecular mechanism, leads to a substantial potentiation of the activity of clinically important antibiotics. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and other next-generation EPIs. Such compounds hold the promise of extending the lifespan of our current antibiotic armamentarium and providing new therapeutic options in the fight against multidrug-resistant bacterial infections.

References

- 1. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. In Pursuit of a Better Biocide Composition: Synergistic and Additive Effects of QAC-Based Formulations Against Planktonic and Biofilm Cultures [mdpi.com]

- 5. benchchem.com [benchchem.com]

Unraveling the Enigma of MBX-3135: A Search for a Ghost in the Pipeline

Carmel, IN - An in-depth review of publicly available data and corporate disclosures from MBX Biosciences reveals a notable absence of any compound designated as MBX-3135. While the clinical-stage biopharmaceutical company is actively developing a pipeline of novel peptide therapies for endocrine and metabolic disorders, information regarding a therapeutic candidate with the identifier MBX-3135 is not present in their public communications, including press releases, SEC filings, or clinical trial registrations.

MBX Biosciences' current clinical-stage pipeline prominently features three drug candidates:

-

Canvuparatide (MBX-2109): A long-acting parathyroid hormone (PTH) analog in development for the treatment of hypoparathyroidism.

-

Imapextide (MBX-1416): A glucagon-like peptide-2 (GLP-2) analog being investigated for the management of post-bariatric hypoglycemia.

-

MBX-4291: A glucagon-like peptide-1 (GLP-1)/glucose-dependent insulinotropic polypeptide (GIP) receptor co-agonist under investigation for the treatment of obesity.

These candidates are the focus of the company's research and development efforts as detailed in their public statements.[1][2][3][4][5]

It is plausible that MBX-3135 represents an internal, preclinical codename for a compound that has not yet been advanced to a stage of public disclosure. Alternatively, it could be a designation for a project that has been discontinued or has been superseded by other candidates in the company's evolving pipeline.

Without any official mention or data release from MBX Biosciences or affiliated researchers, the specific molecular target, mechanism of action, and intended therapeutic area for MBX-3135 remain unknown to the public. Consequently, the creation of a technical guide, including data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time due to the lack of available information.

Researchers, scientists, and drug development professionals are advised to monitor official communications from MBX Biosciences for any future disclosures regarding their research and development pipeline, which may or may not include information on previously undisclosed compounds.

References

The Pyranopyridine Class of Efflux Pump Inhibitors: A Technical Guide to Revitalizing Antibiotic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The pyranopyridine class of compounds has emerged as a promising new family of efflux pump inhibitors (EPIs) with the potential to restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of the pyranopyridine class, focusing on their mechanism of action, structure-activity relationships, key experimental data, and detailed protocols for their evaluation.

Introduction to Pyranopyridine Efflux Pump Inhibitors

Pyranopyridine derivatives are a novel class of small molecules that act as potent inhibitors of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, which are the primary efflux systems in Gram-negative bacteria responsible for multidrug resistance.[1] The prototypical RND pump is the AcrAB-TolC system in Escherichia coli, and its homologues are found in many clinically significant pathogens, including Pseudomonas aeruginosa and Acinetobacter baumannii.[1] By inhibiting these pumps, pyranopyridines can restore the susceptibility of MDR bacteria to a range of antibiotics.[2]

A leading compound in this class is MBX2319 , which has demonstrated significant potentiation of antibiotics that are substrates of the AcrB efflux pump, including fluoroquinolones and β-lactams.[3][4] Extensive research has focused on the optimization of the pyranopyridine scaffold to improve potency, metabolic stability, and solubility, leading to the development of numerous analogs.[3][5]

Mechanism of Action

The primary target of the pyranopyridine class of EPIs is the AcrB protein, the inner membrane transporter component of the AcrAB-TolC tripartite efflux pump.[1][3] AcrB functions as a homotrimer, with each protomer cycling through three distinct conformations: access (loose), binding (tight), and extrusion (open).[6] This conformational cycling, driven by the proton motive force, is essential for the peristaltic transport of substrates out of the cell.[4]

Pyranopyridine inhibitors, such as MBX2319, bind to a specific site within the periplasmic domain of AcrB known as the "hydrophobic trap" or a phenylalanine-rich cage, which is adjacent to the deep substrate-binding pocket.[1][6] This binding event is thought to inhibit the function of the pump through two potential, non-exclusive mechanisms:

-

Allosteric Inhibition: Binding of the pyranopyridine molecule to the hydrophobic trap may lock the AcrB trimer in an inflexible conformation, thereby preventing the necessary conformational changes required for the transport cycle.[1]

-

Steric Hindrance: A portion of the inhibitor molecule may protrude into the substrate-binding pocket, sterically hindering the binding of antibiotic substrates.[1]

The following diagram illustrates the mechanism of the AcrAB-TolC efflux pump and its inhibition by pyranopyridine compounds.

Quantitative Data and Structure-Activity Relationships

The development of pyranopyridine EPIs has been guided by extensive structure-activity relationship (SAR) studies. These studies have systematically modified the pyranopyridine scaffold to identify regions critical for inhibitory activity and to optimize properties such as potency, metabolic stability, and solubility.[3][5] The potency of these inhibitors is often quantified by their ability to decrease the minimum inhibitory concentration (MIC) of an antibiotic. A common metric is the Minimum Potentiation Concentration 4-fold (MPC4), which is the minimum concentration of the inhibitor required to reduce the antibiotic's MIC by at least four-fold.[3]

The following tables summarize the in vitro activity of MBX2319 and several of its analogs against E. coli.

Table 1: In Vitro Potentiation of Levofloxacin (LVX) and Piperacillin (PIP) by Pyranopyridine Analogs [3]

| Compound | MPC4 (µM) for LVX | MPC4 (µM) for PIP |

| MBX2319 | 3.1 | 3.1 |

| 22d | 0.78 | 0.78 |

| 22e | 0.78 | 0.78 |

| 22f | 0.78 | 0.39 |

| 22i | 0.39 | 0.39 |

| 22k | 0.39 | 0.39 |

Table 2: Cytotoxicity and CYP450 3A4 Inhibition of Selected Pyranopyridine Analogs [3]

| Compound | HeLa CC50 (µM) | CYP450 3A4 Inhibition (%) at 3 µM |

| MBX2319 | >100 | 25 |

| 22d | >100 | 12 |

| 22e | >100 | 10 |

| 22f | >100 | 18 |

| 22i | 60 | 45 |

| 22k | >100 | 35 |

Experimental Protocols

The evaluation of pyranopyridine EPIs involves a series of in vitro assays to determine their potency, mechanism of action, and potential toxicity. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Potentiation Assay (Checkerboard Assay)

This assay is used to determine the synergistic effect of an EPI in combination with an antibiotic.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase (adjusted to 0.5 McFarland standard)

-

EPI stock solution (e.g., in DMSO)

-

Antibiotic stock solution (e.g., in water or DMSO)

Procedure:

-

Preparation of Reagents: Prepare serial two-fold dilutions of the antibiotic and the EPI in CAMHB in separate 96-well plates or tubes.

-

Plate Setup: In a new 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the appropriate antibiotic dilution to each well in a row, creating a concentration gradient along the x-axis.

-

Add 50 µL of the appropriate EPI dilution to each well in a column, creating a concentration gradient along the y-axis. This results in a matrix of antibiotic and EPI concentrations.

-

Inoculation: Inoculate each well with 100 µL of the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (no drug), a sterility control (no bacteria), and controls for the antibiotic and EPI alone.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the EPI, that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index can be calculated to quantify synergy.

Hoechst 33342 Accumulation Assay

This fluorescence-based assay measures the real-time accumulation of the fluorescent dye Hoechst 33342, a substrate of the AcrAB-TolC pump, to assess the inhibitory effect of an EPI.

Materials:

-

96-well black, clear-bottom microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Hoechst 33342 stock solution

-

EPI stock solution

-

Fluorescence microplate reader

Procedure:

-

Cell Preparation: Grow the bacterial culture to mid-log phase, then harvest the cells by centrifugation. Wash and resuspend the cells in buffer to a desired optical density (e.g., OD600 of 0.4).

-

Plate Setup: Add the bacterial suspension to the wells of the microplate.

-

Add different concentrations of the EPI to the respective wells. Include a no-inhibitor control and a control with a known EPI (e.g., CCCP).

-

Equilibration: Equilibrate the plate at 37°C for a few minutes.

-

Assay Initiation: Initiate the assay by adding Hoechst 33342 to all wells to a final concentration of, for example, 1-10 µg/mL.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., excitation at 350 nm, emission at 461 nm) over time using a microplate reader.

-

Data Analysis: An effective EPI will lead to a higher fluorescence signal compared to the control, indicating increased intracellular accumulation of Hoechst 33342.

The following diagram illustrates a typical experimental workflow for screening and characterizing pyranopyridine EPIs.

Conclusion and Future Directions

The pyranopyridine class of efflux pump inhibitors represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Their potent activity against the AcrAB-TolC efflux pump and favorable in vitro profiles make them a promising scaffold for further development. Future research will likely focus on optimizing their pharmacokinetic properties for in vivo efficacy and expanding their spectrum of activity to other clinically relevant efflux pumps. The continued development of these inhibitors holds the potential to rejuvenate our existing antibiotic arsenal and provide new therapeutic options for treating challenging bacterial infections.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

An In-Depth Technical Guide to the Interaction of MBX3135 with the AcrAB-TolC Efflux Pump

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the interaction between the novel efflux pump inhibitor (EPI) MBX3135 and the AcrAB-TolC multidrug efflux pump of Escherichia coli. The content herein is intended to furnish researchers and drug development professionals with detailed data, experimental methodologies, and a mechanistic understanding of this critical interaction in the pursuit of overcoming bacterial multidrug resistance.

Introduction to the AcrAB-TolC Efflux System and the Promise of this compound

The AcrAB-TolC efflux pump is a tripartite protein complex that spans the inner and outer membranes of Gram-negative bacteria, such as E. coli. It plays a pivotal role in conferring multidrug resistance (MDR) by actively extruding a wide array of antibiotics and other toxic compounds from the cell. The complex consists of three components: AcrB, the inner membrane transporter protein responsible for substrate recognition and energy transduction; AcrA, the periplasmic membrane fusion protein that bridges AcrB and TolC; and TolC, the outer membrane channel.

The overexpression of the AcrAB-TolC pump is a major clinical challenge, rendering many conventional antibiotics ineffective. Efflux pump inhibitors (EPIs) represent a promising strategy to counteract this resistance mechanism. By blocking the function of the pump, EPIs can restore the efficacy of existing antibiotics. This compound is a potent pyranopyridine-based EPI that has demonstrated significant promise in inhibiting the AcrAB-TolC pump. This guide delves into the specifics of this interaction.

Quantitative Analysis of this compound Activity

The efficacy of this compound as an AcrAB-TolC inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its potentiation effects on different antibiotics and its direct impact on pump function.

Table 1: Potentiation of Antibiotic Activity by this compound against E. coli

| Antibiotic | Organism | This compound Concentration (µM) | Fold Decrease in MIC | Reference |

| Ciprofloxacin | E. coli AB1157 | 0.024 - 0.39 | Not explicitly stated as fold decrease, but potentiates bactericidal activity | [1] |

| Levofloxacin | E. coli | 0.1 | 30-fold more potent than MBX2319 | [2] |

| Piperacillin | E. coli | 0.05 | 30-fold more potent than MBX2319 | [2] |

Table 2: Direct Inhibition of AcrAB-TolC Efflux by this compound

| Assay | Substrate | Organism | This compound Concentration | Observed Effect | Reference |

| Substrate Accumulation | Hoechst 33342 | E. coli AB1157 | 12.5 µM | Significantly increased accumulation | [3] |

| Efflux Kinetics | Nitrocefin | E. coli | 10 nM | Severely affected Michaelis-Menten kinetics | [3][4] |

Mechanistic Insights into the this compound-AcrB Interaction

Structural and computational studies have elucidated the molecular basis for the potent inhibitory activity of this compound.

Binding Site and Mode of Action

X-ray crystallography has revealed that this compound binds to a "hydrophobic trap" within the periplasmic domain of the AcrB subunit[3][5]. This binding site is a deep, phenylalanine-rich pocket that is crucial for substrate recognition and transport. The co-crystal structure of the AcrB periplasmic domain in complex with this compound has been deposited in the Protein Data Bank under the accession code 5ENR [6].

The binding of this compound to this pocket is stabilized by a network of hydrophobic interactions and water-mediated hydrogen bonds[3]. This high-affinity binding is thought to inhibit the pump through two primary mechanisms:

-

Steric Hindrance: this compound physically occupies the substrate-binding pocket, preventing antibiotics from binding and being transported.

-

Inhibition of Conformational Changes: The binding of this compound may lock the AcrB trimer in an inactive conformation, preventing the cyclical conformational changes necessary for the functional rotation of the pump and substrate extrusion.

The following diagram illustrates the proposed mechanism of AcrAB-TolC inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Minimum Inhibitory Concentration (MIC) Assay (Checkerboard Method)

This assay is used to determine the potentiation of antibiotic activity by this compound.

Materials:

-

Bacterial strain (e.g., E. coli AB1157)

-

Mueller-Hinton Broth (MHB)

-

Antibiotic of interest (e.g., ciprofloxacin)

-

This compound

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test organism into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

-

Preparation of Reagents:

-

Prepare a stock solution of the antibiotic in a suitable solvent.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

-

Plate Setup:

-

In a 96-well plate, perform serial two-fold dilutions of the antibiotic along the x-axis in MHB.

-

Perform serial two-fold dilutions of this compound along the y-axis in MHB.

-

The final volume in each well should be 100 µL.

-

-

Inoculation: Add 100 µL of the prepared bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, both in the presence and absence of this compound. The fold decrease in MIC is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic effect of an antibiotic in combination with this compound over time.

Materials:

-

Bacterial strain

-

MHB

-

Antibiotic

-

This compound

-

Phosphate-buffered saline (PBS)

-

Agar plates

-

Incubator

-

Shaker

Procedure:

-

Inoculum Preparation: Prepare a bacterial culture in the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6) and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Assay Setup: Prepare flasks or tubes with the following conditions:

-

Growth control (no antibiotic or this compound)

-

Antibiotic alone (at a sub-MIC concentration)

-

This compound alone

-

Antibiotic in combination with this compound

-

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected samples in PBS and plate onto agar plates. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL is considered bactericidal activity[7].

Hoechst 33342 (H33342) Accumulation Assay

This fluorescence-based assay measures the intracellular accumulation of the dye H33342, a substrate of the AcrAB-TolC pump, to assess the inhibitory effect of this compound.

Materials:

-

Bacterial strain

-

Luria-Bertani (LB) broth

-

PBS

-

Hoechst 33342

-

This compound

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) (as a positive control for pump inhibition)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Grow an overnight culture of the bacterial strain in LB broth. Inoculate fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to an OD600 of 0.4.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Bacterial suspension

-

This compound at the desired concentration (e.g., 12.5 µM)

-

CCCP (positive control)

-

Vehicle control (e.g., DMSO)

-

-

Dye Addition: Add H33342 to all wells to a final concentration of 2.5 µM.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30 minutes, using an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis: Plot the relative fluorescence units (RFU) against time. An increase in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of H33342 efflux.

Nitrocefin Efflux Assay

This assay measures the effect of this compound on the efflux of nitrocefin, a chromogenic cephalosporin, by whole cells.

Materials:

-

E. coli strain overexpressing AcrAB-TolC

-

Modified LB broth

-

50 mM potassium phosphate buffer (pH 7.0) with 5 mM MgCl2

-

Nitrocefin

-

This compound

-

Spectrophotometer

Procedure:

-

Cell Preparation: Grow the bacterial strain in modified LB broth to an OD600 of 0.65. Harvest the cells, wash twice with potassium phosphate buffer, and resuspend in the same buffer to an OD600 of 0.8.

-

Assay:

-

Equilibrate the cell suspension at 30°C.

-

Add this compound to the desired final concentration (e.g., 10 nM) and incubate for a short period.

-

Initiate the reaction by adding nitrocefin to a final concentration of 50 µM.

-

-

Measurement: Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of nitrocefin hydrolysis. A decrease in the rate in the presence of this compound indicates inhibition of efflux. The data can be used to determine the effect of the inhibitor on the Michaelis-Menten kinetics (Km and Vmax) of the pump.

X-ray Crystallography of AcrB-MBX3135 Complex

The following provides a general overview of the likely steps involved in determining the co-crystal structure. For precise details, refer to the publication associated with PDB ID: 5ENR[6].

Procedure:

-

Protein Expression and Purification: The periplasmic domain of AcrB (AcrBper) is overexpressed in E. coli and purified using affinity and size-exclusion chromatography.

-

Crystallization: AcrBper is crystallized using vapor diffusion methods. This involves mixing the purified protein with a crystallization solution containing a precipitant (e.g., PEG), a buffer, and salts, and allowing the mixture to equilibrate against a reservoir of the crystallization solution.

-

Ligand Soaking: The apo-AcrBper crystals are soaked in a solution containing this compound to allow the inhibitor to diffuse into the crystal and bind to the protein.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of AcrB as a search model. The model is then refined against the diffraction data to obtain the final structure.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the dynamics of the this compound-AcrB interaction and to calculate binding free energies.

Procedure:

-

System Setup: The crystal structure of the AcrB-MBX3135 complex is used as the starting point. The protein is embedded in a lipid bilayer and solvated with water and ions to mimic a physiological environment.

-

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM) is chosen to describe the interactions between the atoms in the system.

-

Simulation: The system is subjected to energy minimization and equilibration, followed by a production run where the trajectories of all atoms are calculated over time by integrating Newton's equations of motion.

-

Analysis: The simulation trajectories are analyzed to study the stability of the inhibitor binding, conformational changes in the protein, and to calculate binding free energies using methods such as MM/PBSA or free energy perturbation.

Conclusion and Future Directions

This compound is a highly potent inhibitor of the AcrAB-TolC efflux pump, demonstrating significant potential as an adjunctive therapy to combat multidrug resistance in Gram-negative bacteria. Its mechanism of action, involving high-affinity binding to the hydrophobic trap of AcrB, is well-characterized. The detailed experimental protocols provided in this guide offer a foundation for further research into this and other pyranopyridine-based EPIs.

Future research should focus on:

-

In vivo efficacy studies to translate the promising in vitro data into animal models of infection.

-

Pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing and administration routes.

-

Investigation of the potential for resistance development to this compound.

-

Structure-activity relationship (SAR) studies to design even more potent and drug-like analogs.

By continuing to explore the interaction between novel EPIs like this compound and their targets, the scientific community can make significant strides in the ongoing battle against antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. emerypharma.com [emerypharma.com]

The Structure-Activity Relationship of MBX3135: A Potent Inhibitor of the AcrAB-TolC Efflux Pump

An In-depth Technical Guide for Researchers and Drug Development Professionals

MBX3135 is a potent pyranopyridine-based inhibitor of the Resistance-Nodulation-Division (RND) type efflux pump AcrAB-TolC in Gram-negative bacteria.[1][2] This tripartite efflux system is a major contributor to multidrug resistance (MDR) in clinically significant pathogens like Escherichia coli.[1][3] this compound and its analogs act as "antibiotic resistance breakers" by blocking the pump's ability to expel antibiotics from the bacterial cell, thereby restoring the efficacy of existing antimicrobial agents.[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the experimental protocols used for its characterization, and the quantitative data that underscore its potency.

Mechanism of Action: Targeting the AcrB "Hydrophobic Trap"

The primary target of this compound is the AcrB protein, the inner membrane transporter component of the AcrAB-TolC efflux pump.[1][5] AcrB functions as a homotrimer, with each protomer cycling through three conformations: Loose (L), Tight (T), and Open (O), which correspond to substrate binding, translocation, and extrusion, respectively.[1][3]

Co-crystal structures have revealed that this compound and its analogs bind to a specific site within the periplasmic domain of AcrB known as the "hydrophobic trap," which is located near the deep substrate-binding pocket.[1][5] By occupying this site, this compound is thought to inhibit efflux through steric hindrance, preventing antibiotic substrates from binding effectively.[5] This binding is exceptionally tight, allowing for effective inhibition at low nanomolar concentrations.[1]

The acrylamide group of this compound, a key structural feature contributing to its high potency, engages in a complex network of hydrogen bonds with AcrB residues and a coordinated water molecule.[1] This interaction, along with contributions from the 2,6-dimethylmorpholinyl group, provides a molecular basis for the significantly improved activity of this compound compared to its parent compound, MBX2319.[1]

Structure-Activity Relationship (SAR) of Pyranopyridine Analogs

Systematic modification of the pyranopyridine scaffold of the initial lead compound, MBX2319, led to the discovery of this compound with significantly enhanced potency.[1][2] The SAR studies revealed several key structural features crucial for activity.

Essential Moieties for Activity:

-

Gem-dimethyl group on the tetrahydropyran ring.[1]

-

Length of the dimethylenesulfide linker .[1]

-

Nitrile group .[1]

Modifiable Regions for Improved Potency and ADME Properties:

-

Morpholinyl group: Introduction of 2,6-dimethyl functionality improved both metabolic stability and efflux pump inhibitory activity.[1]

-

Aryl group: Substitution on the phenyl ring with an acetamide (MBX3132) or an acrylamide (this compound) group resulted in a 10- to 20-fold increase in potency compared to MBX2319.[1]

Quantitative Analysis of Inhibitory Activity

The enhanced potency of this compound and its analogs has been quantified through various in vitro assays. The following tables summarize the key findings from checkerboard minimum inhibitory concentration (MIC) reduction assays and calculated binding affinities.

Table 1: Potency of this compound and Analogs in Potentiating Antibiotics Against E. coli

The Minimum Potentiating Concentration (MPC4) is the lowest concentration of the inhibitor required to reduce the MIC of an antibiotic by at least four-fold.[2]

| Compound | MPC4 for Levofloxacin (µM)[2][6] | MPC4 for Piperacillin (µM)[2][6] |

| MBX2319 | 3.1 | 3.1 |

| This compound | 0.1 | 0.05 |

| MBX3132 | 0.1 | 0.1 |

Table 2: Fold Reduction in MIC of Various Antibiotics by MBX2319

Data for MBX2319 at a concentration of 3.13 µM against wild-type E. coli (AB1157).[6]

| Antibiotic | Fold MIC Reduction[6] |

| Ciprofloxacin | 2-fold |

| Levofloxacin | 4-fold |

| Piperacillin | 4-fold |

Note: this compound is approximately 30-fold more potent than MBX2319, suggesting it would achieve similar or greater fold reductions at significantly lower concentrations.[6]

Table 3: Calculated Free Energy of Binding (ΔGb) to AcrB

Molecular dynamics simulations were used to calculate the free energy of binding for MBX compounds to the AcrB hydrophobic trap, providing a thermodynamic basis for their inhibitory activity.[5]

| Compound | Calculated ΔGb (kcal/mol)[5] |

| MBX2319 | -12.5 |

| MBX2931 | -13.1 |

| MBX3132 | -14.2 |

| This compound | -14.5 |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the structure-activity relationship of this compound.

Checkerboard MIC Assay

This assay is used to determine the synergistic effect of an efflux pump inhibitor and an antibiotic.

Protocol:

-

Preparation of Reagents:

-

Prepare stock solutions of the antibiotic (e.g., ciprofloxacin, levofloxacin, piperacillin) and the efflux pump inhibitor (e.g., this compound) in a suitable solvent.

-

Prepare a standardized inoculum of the bacterial strain (e.g., E. coli) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic along the x-axis and the efflux pump inhibitor along the y-axis in cation-adjusted Mueller-Hinton broth.

-

This creates a matrix of wells with varying concentrations of both compounds.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include control wells with no antibiotic or inhibitor (growth control) and wells with no bacteria (sterility control).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the antibiotic, alone or in combination with the inhibitor, that completely inhibits visible bacterial growth.

-

The MPC4 is the minimum concentration of the inhibitor that results in a ≥4-fold reduction in the MIC of the antibiotic.[2]

-

Hoechst 33342 (H33342) Accumulation Assay

This fluorescence-based assay measures the ability of an inhibitor to block the efflux of a fluorescent substrate, Hoechst 33342, from bacterial cells.

Protocol:

-

Cell Preparation:

-

Grow an overnight culture of the bacterial strain.

-

Inoculate a fresh medium and grow to the mid-logarithmic phase.

-

Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., phosphate-buffered saline with 0.4% glucose) to a specific optical density.

-

-

Assay Procedure:

-

In a 96-well black microtiter plate, add the bacterial cell suspension to each well.

-

Add varying concentrations of the efflux pump inhibitor (e.g., this compound) or a known inhibitor as a positive control (e.g., CCCP).

-

Add Hoechst 33342 to all wells at a final concentration of 1-10 µM.

-

Immediately place the plate in a fluorescence microplate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity over time (e.g., every minute for 60 minutes) at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

An increase in fluorescence intensity over time in the presence of the inhibitor, compared to the vehicle control, indicates inhibition of efflux and accumulation of the fluorescent dye.[5]

-

Nitrocefin Efflux Assay

This assay directly measures the activity of the AcrAB-TolC pump by monitoring the efflux of a chromogenic cephalosporin, nitrocefin.

Protocol:

-

Cell Preparation:

-

Prepare bacterial cells as described for the H33342 accumulation assay.

-

The bacterial strain used typically expresses a periplasmic β-lactamase.

-

-

Assay Procedure:

-

Pre-incubate the prepared bacterial cells with the efflux pump inhibitor (e.g., 10 nM this compound) or vehicle control.[1]

-

Add varying concentrations of nitrocefin to initiate the assay.

-

-

Measurement of Hydrolysis:

-

Nitrocefin that is not effluxed is hydrolyzed by the periplasmic β-lactamase, resulting in a color change from yellow to red.

-

Monitor the change in absorbance at 486 nm over time using a spectrophotometer.

-

-

Data Analysis:

-

The rate of nitrocefin hydrolysis is proportional to the periplasmic concentration of nitrocefin.

-

By measuring the initial rates of hydrolysis at different external nitrocefin concentrations, Michaelis-Menten kinetics (Vmax and Km) of the efflux pump can be determined.

-

This compound has been shown to significantly increase both the Km and Vmax for nitrocefin efflux, indicating interference with pump activity.[1]

-

Conclusion

This compound is a highly potent inhibitor of the AcrAB-TolC efflux pump, demonstrating significant improvements over its parent compound, MBX2319. The detailed structure-activity relationship studies have identified the key chemical moieties responsible for its enhanced activity, particularly the acrylamide group on the phenyl ring and the 2,6-dimethylmorpholinyl group. Quantitative data from checkerboard assays, dye accumulation studies, and binding energy calculations consistently support its superior inhibitory profile. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel efflux pump inhibitors based on the pyranopyridine scaffold, offering a promising strategy to combat multidrug resistance in Gram-negative bacteria.

References

- 1. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. In situ structure and assembly of the multidrug efflux pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

MBX3135 as a Potent Antibiotic Potentiator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. Efflux Pump Inhibitors (EPIs) represent a promising therapeutic strategy to counteract this resistance by disabling these pumps, thereby restoring the efficacy of existing antibiotics. This technical guide provides an in-depth overview of MBX3135, a novel and highly potent pyranopyridine-based EPI. We will explore its mechanism of action, present quantitative data on its efficacy, detail the key experimental protocols for its evaluation, and visualize its inhibitory pathway and the scientific workflow used to characterize it.

Introduction to this compound

This compound is a synthetic small molecule belonging to the pyranopyridine class of efflux pump inhibitors. It is an analog of the earlier compound MBX2319, optimized for greater potency and improved metabolic stability.[1] Unlike conventional antibiotics, this compound does not possess intrinsic antibacterial activity (MIC > 100 µg/mL).[1] Instead, its therapeutic value lies in its ability to potentiate a range of antibiotics that are substrates for the Resistance-Nodulation-Division (RND) family of efflux pumps, particularly AcrAB-TolC in Escherichia coli and other Enterobacteriaceae.[1][2] Studies have shown that this compound exhibits full activity at concentrations as low as 0.1 μM, representing a 10- to 20-fold increase in potency compared to its predecessor MBX2319 and making it up to 500 times more potent than classical inhibitors like phenylalanine-arginine β-naphthylamide (PAβN).[2]

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

The primary target of this compound is AcrB, the inner membrane transporter component of the tripartite AcrAB-TolC efflux pump in Gram-negative bacteria.[2] This pump is a molecular machine that spans the entire bacterial cell envelope, from the inner membrane to the outer membrane, and functions to expel a wide variety of noxious substances, including many classes of antibiotics.[1]

The AcrB protein functions as an asymmetrical homotrimer, with each protomer cycling through three conformations: Loose (L), Tight (T), and Open (O).[1] This cycle captures substrates from the periplasm and inner membrane leaflet and extrudes them through the TolC outer membrane channel, a process powered by the proton motive force.[1]

This compound exerts its inhibitory effect through a highly specific binding interaction:

-

Binding Site : X-ray crystallography studies have revealed that this compound binds to a specific site within the periplasmic domain of the AcrB T-protomer known as the "hydrophobic trap."[1][2] This pocket is rich in phenylalanine residues (F178, F615, F628).[2]

-

Steric Hindrance : By occupying this hydrophobic trap, this compound physically obstructs the deep binding pocket where antibiotic substrates would normally bind before extrusion. This steric hindrance prevents the pump from effectively capturing and transporting antibiotics out of the cell.[2]

-

High-Affinity Interaction : The high potency of this compound is attributed to a stable and complex network of interactions. Its acrylamide group, in particular, engages in a delicate network of protein- and water-mediated hydrogen bonds, which firmly anchors the inhibitor in its binding site.[2]

This mechanism effectively shuts down the efflux pump, leading to the intracellular accumulation of co-administered antibiotics to lethal concentrations.

Quantitative Data on Efficacy

The potentiation effect of this compound has been quantified across several key assays. The data demonstrates a significant reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics against Gram-negative bacteria.

Table 1: Antibiotic Potentiation by this compound Against E. coli

| Antibiotic | Class | This compound Concentration | Fold-Reduction in MIC | Reference |

| Levofloxacin | Fluoroquinolone | 0.1 µM (MPC₄) | ≥4 | [1] |

| Piperacillin | β-lactam | 0.05 µM (MPC₄) | ≥4 | [1] |

| Ciprofloxacin | Fluoroquinolone | 0.024 - 0.39 µM | Potentiates bactericidal activity | [2] |

| Various AcrB Substrates | Multiple | Not Specified | 10-20x more potent than MBX2319 | [1] |

MPC₄: Minimum Potentiating Concentration required to produce a 4-fold decrease in the antibiotic's MIC.

Table 2: Performance in Mechanistic Assays

| Assay | Description | This compound Concentration | Result | Reference |

| Hoechst 33342 Accumulation | Measures accumulation of a fluorescent AcrB substrate. Higher fluorescence indicates pump inhibition. | 12.5 µM | Significantly increased fluorescence, exceeding levels in a ΔacrB mutant strain. | [2] |

| Nitrocefin Efflux Kinetics | Measures the rate of efflux of a chromogenic β-lactam. Inhibition slows efflux. | 10 nM | Severely affected (impaired) the kinetics of nitrocefin efflux. | [1] |

Experimental Protocols

The characterization of an efflux pump inhibitor like this compound involves a series of standardized in vitro assays to determine its potentiation activity and elucidate its mechanism.

Checkerboard Broth Microdilution Assay

This assay is the primary method for quantifying synergistic interactions between two compounds.

-

Preparation : Prepare stock solutions of the antibiotic and this compound in an appropriate solvent. Prepare a bacterial inoculum (e.g., E. coli) adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute to a final concentration of ~5 x 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup : In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute the antibiotic along the y-axis (rows A-G) and this compound along the x-axis (columns 1-11). Wells in row H contain only the antibiotic dilutions, and wells in column 12 contain only the this compound dilutions. A growth control well (no compounds) and a sterility control well (no bacteria) are included.

-

Inoculation & Incubation : Inoculate each well with the prepared bacterial suspension. Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis : Determine the MIC for each compound alone and for every combination. The Fractional Inhibitory Concentration (FIC) Index is calculated as:

-

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

-

Synergy is defined as an FIC Index ≤ 0.5.

-

Time-Kill Assay

This dynamic assay confirms synergy by measuring the rate of bacterial killing over time.

-

Preparation : Prepare flasks containing CAMHB with the test bacteria at ~5 x 10⁵ CFU/mL. Add compounds at relevant concentrations (e.g., antibiotic at its MIC, this compound at a sub-inhibitory concentration, and the combination). Include a growth control flask.

-

Incubation and Sampling : Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask.

-

Quantification : Perform serial dilutions of each aliquot in saline or PBS. Plate the dilutions onto nutrient agar plates. Incubate for 18-24 hours and count the resulting Colony-Forming Units (CFUs).

-

Data Analysis : Plot log₁₀ CFU/mL versus time. Synergy is demonstrated by a ≥2-log₁₀ decrease in CFU/mL for the combination compared to the most active single agent at a given time point.

Hoechst 33342 Accumulation Assay

This fluorescence-based assay provides direct evidence of efflux pump inhibition.

-

Cell Preparation : Grow bacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a final OD₆₀₀ of ~2.0.

-

Assay Setup : In a 96-well black, clear-bottom plate, add the bacterial suspension. Add this compound or a known inhibitor control (like CCCP, a proton motive force dissipator) to the respective wells.

-

Fluorescence Measurement : Add Hoechst 33342 (a substrate of AcrB) to all wells at a final concentration of ~2.5 µM. Immediately begin measuring fluorescence in a plate reader (Excitation: ~350 nm, Emission: ~460 nm) kinetically over 60-90 minutes.

-

Data Analysis : Increased fluorescence over time in the presence of this compound, compared to the untreated control, indicates that the dye is being retained within the cells due to efflux pump inhibition.

Nitrocefin Efflux Assay

This colorimetric assay measures the effect of an inhibitor on the pump's transport kinetics. It is typically performed with an E. coli strain that has a permeable outer membrane (to allow nitrocefin entry) and expresses a periplasmic β-lactamase.

-

Cell Preparation : Prepare cells as described for the accumulation assay. Pre-load the cells with energy (e.g., glucose) and the inhibitor (this compound at various concentrations).

-

Reaction Initiation : Add nitrocefin, a chromogenic cephalosporin, to the cell suspension.

-

Measurement : Immediately monitor the change in absorbance at 486 nm over time in a spectrophotometer or plate reader. The hydrolysis of nitrocefin by the periplasmic β-lactamase results in a color change.

-

Data Analysis : The rate of absorbance change is proportional to the concentration of nitrocefin in the periplasm. A slower rate of hydrolysis in the presence of an active efflux pump (untreated control) is expected. The presence of this compound will inhibit efflux, leading to a higher periplasmic concentration of nitrocefin and thus a faster rate of hydrolysis and color change.

Conclusion and Future Directions

This compound stands out as a highly potent, specific inhibitor of the AcrB efflux pump. Its ability to restore the activity of multiple classes of antibiotics at nanomolar to low-micromolar concentrations makes it a compelling candidate for further development as an antibiotic adjuvant. The detailed mechanistic understanding of its binding and the robust in vitro assays used for its characterization provide a strong foundation for its progression.

Future work should focus on expanding the evaluation of this compound to a broader range of clinical isolates, assessing its in vivo efficacy and pharmacokinetics in animal infection models, and investigating potential mechanisms of resistance development to the inhibitor itself. As a leading example of the pyranopyridine class, this compound highlights the significant potential of the EPI strategy to revitalize our antibiotic arsenal in the fight against multidrug-resistant Gram-negative pathogens.

References

In Vitro Activity of MBX3135 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance in Gram-negative bacteria represents a significant and escalating threat to global public health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell, rendering them ineffective. The Resistance-Nodulation-Division (RND) superfamily of efflux pumps, particularly the AcrAB-TolC system in Enterobacteriaceae, is a primary driver of this phenomenon.[1][2] MBX3135 is a novel pyranopyridine compound that acts as a potent efflux pump inhibitor (EPI). It is a derivative of MBX2319 and demonstrates significantly enhanced activity in potentiating the efficacy of various antibiotics against clinically relevant Gram-negative pathogens.[1][3] This document provides a comprehensive overview of the in vitro activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the AcrAB-TolC Efflux Pump

This compound's primary mechanism of action is the inhibition of the AcrB protein, the inner membrane transporter component of the tripartite AcrAB-TolC efflux pump system in Gram-negative bacteria.[1][3] This pump is a major contributor to intrinsic and acquired multidrug resistance. The AcrAB-TolC system spans the inner and outer membranes of the bacterium, creating a channel to expel a wide range of substrates, including many classes of antibiotics.[1][4]

This compound binds to the periplasmic domain of AcrB within a hydrophobic trap.[5] This binding is stabilized by a complex network of hydrogen bonds.[1] By occupying this site, this compound is thought to inhibit the necessary conformational changes in the AcrB trimer that are required for substrate transport, effectively jamming the pump and preventing the extrusion of antibiotics from the cell.[3] This leads to an increased intracellular concentration of the co-administered antibiotic, restoring its antibacterial activity.

Figure 1: Mechanism of this compound action on the AcrAB-TolC efflux pump.

In Vitro Potentiation of Antibiotic Activity

This compound has demonstrated significant potentiation of several classes of antibiotics against a range of Gram-negative bacteria, particularly within the Enterobacteriaceae family. It is important to note that this compound itself does not possess intrinsic antibacterial activity (MIC > 100 µg/mL).[5] Its utility lies in its synergistic effect when used in combination with existing antibiotics. While this compound is highly effective against E. coli, Klebsiella pneumoniae, Enterobacter cloacae, Shigella flexneri, and Salmonella enterica, it shows weak activity against Pseudomonas aeruginosa, likely due to the low permeability of the P. aeruginosa outer membrane.[1][5]

Quantitative Data: Antibiotic Potentiation

The following table summarizes the potentiation activity of pyranopyridine efflux pump inhibitors, including this compound and its parent compound MBX2319, against Escherichia coli. The data is presented as the Minimum Potentiating Concentration (MPC), which is the concentration of the EPI required to reduce the MIC of an antibiotic by a specified factor.

| Compound | Antibiotic | Fold MIC Reduction | MPC (µM) | Bacterial Strain |

| This compound | Levofloxacin | 4 | 0.1 | E. coli |

| This compound | Piperacillin | 4 | 0.05 | E. coli |

| MBX3132 | Levofloxacin | 4 | 0.1 | E. coli |

| MBX3132 | Piperacillin | 4 | 0.1 | E. coli |

| MBX2319 | Levofloxacin | 4 | 3.1 | E. coli |

| MBX2319 | Piperacillin | 4 | 3.1 | E. coli |

| MBX2319 | Ciprofloxacin | 2 | 3.13 | E. coli WT (AB1157) |

| MBX2319 | Levofloxacin | 4 | 3.13 | E. coli WT (AB1157) |

| MBX2319 | Piperacillin | 4 | 3.13 | E. coli WT (AB1157) |

| MBX2319 | Ciprofloxacin | 4-8 | 3.13 | E. coli (efflux overexpressing) |

| MBX2319 | Levofloxacin | 4-8 | 3.13 | E. coli (efflux overexpressing) |

| MBX2319 | Piperacillin | 4-8 | 3.13 | E. coli (efflux overexpressing) |

Data compiled from multiple sources.[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Potentiation

The checkerboard assay is a common method to assess the synergistic effect of an EPI and an antibiotic.

Objective: To determine the MIC of an antibiotic in the presence and absence of this compound.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

Stock solutions of antibiotic and this compound

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the antibiotic along the x-axis of the 96-well plate and serial dilutions of this compound along the y-axis.

-

Inoculation: Add the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC of the antibiotic alone and in the presence of each concentration of this compound by visual inspection for turbidity. The Fractional Inhibitory Concentration Index (FICI) can be calculated to quantify synergy.

Figure 2: Workflow for a checkerboard assay to determine antibiotic potentiation.

Time-Kill Kinetic Assay

This assay evaluates the rate of bacterial killing by an antibiotic with and without this compound.

Objective: To assess the bactericidal or bacteriostatic effect of the combination over time.

Materials:

-

Culture tubes with MHB

-

Bacterial inoculum

-

Antibiotic and this compound at desired concentrations (e.g., 2x or 4x MIC)

-

Plates with nutrient agar

-

Sterile saline for dilutions

Procedure:

-

Preparation: Prepare culture tubes with MHB containing: a) no drug (growth control), b) antibiotic alone, c) this compound alone, and d) antibiotic + this compound.

-

Inoculation: Inoculate each tube with the bacterial suspension to a final concentration of ~5 x 10^5 CFU/mL.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Plating: Perform serial dilutions of the aliquots in sterile saline and plate onto nutrient agar.

-

Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the viable cell count (CFU/mL) at each time point.

-

Data Analysis: Plot log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Figure 3: Workflow for a time-kill kinetic assay.

Conclusion

This compound is a promising efflux pump inhibitor with potent in vitro activity against a range of Gram-negative bacteria. Its ability to restore the efficacy of existing antibiotics highlights the potential of EPIs as a crucial strategy in combating antimicrobial resistance. The data presented in this guide underscore the significant improvement in activity of this compound over its predecessors. Further research, including in vivo studies, will be critical in determining the clinical utility of this compound as an adjunctive therapy for treating multidrug-resistant Gram-negative infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Multidrug Efflux Inhibitors for Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli [openmicrobiologyjournal.com]

- 5. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Role of MBX3135 in Overcoming Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. A key mechanism contributing to this resistance is the overexpression of efflux pumps, which actively extrude a broad range of antibiotics from the bacterial cell, rendering them ineffective. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Enterobacterales, is a primary driver of this phenotype. This technical guide provides an in-depth examination of MBX3135, a novel pyranopyridine-based efflux pump inhibitor (EPI), and its role in overcoming antibiotic resistance. We will explore its mechanism of action, present quantitative data on its potentiation of common antibiotics, detail key experimental protocols for its evaluation, and visualize its interaction with the AcrAB-TolC efflux pump.

Introduction to this compound and Efflux Pump Inhibition

Efflux is a natural and ubiquitous mechanism in bacteria for the expulsion of toxic substances. However, in the context of antibiotic therapy, the overexpression of efflux pumps, such as the AcrAB-TolC tripartite system in Gram-negative bacteria, becomes a potent resistance mechanism. This system spans the inner and outer bacterial membranes and actively transports a wide variety of antibiotic classes out of the cell, preventing them from reaching their intracellular targets.

This compound is a next-generation efflux pump inhibitor belonging to the pyranopyridine class of molecules. It has been designed to have more drug-like properties compared to earlier EPIs.[1][2] Its primary function is not to kill bacteria directly but to act as an adjuvant, restoring the efficacy of existing antibiotics that are substrates of the AcrB efflux pump.[3][4] By inhibiting the pump, this compound allows the co-administered antibiotic to accumulate within the bacterium to a concentration sufficient to exert its therapeutic effect.

Mechanism of Action: Targeting the AcrB Efflux Pump

This compound specifically targets AcrB, the inner membrane transporter component of the AcrAB-TolC efflux pump system.[3] AcrB is a homotrimeric protein that functions as a proton-motive force-dependent pump, capturing substrates from the periplasm and the inner leaflet of the inner membrane and extruding them into the TolC channel.

Co-crystal structures of this compound and its analogs with AcrB have revealed that it binds to a deep hydrophobic pocket within the periplasmic domain of the AcrB protomer.[5] This binding site, often referred to as the "hydrophobic trap," is crucial for the pump's function. By occupying this pocket, this compound is thought to inhibit the pump through one or both of the following mechanisms:

-

Allosteric Inhibition: Binding of this compound may lock the AcrB trimer in an inactive conformation, preventing the conformational cycling that is necessary for substrate transport.

-

Competitive Inhibition: The presence of this compound in the hydrophobic pocket may sterically hinder the binding of antibiotic substrates.

The interaction of this compound with AcrB is highly specific and potent, leading to a significant reduction in the efflux of a broad range of antibiotics.

Signaling Pathway Diagram

Caption: The AcrAB-TolC efflux pump and the inhibitory action of this compound.

Data Presentation: Potentiation of Antibiotic Activity

The efficacy of this compound is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of various antibiotics against susceptible bacterial strains. The following table summarizes the potentiation effect of this compound on ciprofloxacin and piperacillin against common Enterobacterales.

| Bacterial Strain | Antibiotic | MIC without this compound (µg/mL) | MIC with this compound (µg/mL) | Fold Reduction in MIC |

| Escherichia coli | Ciprofloxacin | 0.015 - 0.25 | 0.002 - 0.03 | 4 to 8-fold |

| Escherichia coli | Piperacillin | 2 - 8 | 0.25 - 1 | 4 to 8-fold |

| Klebsiella pneumoniae | Ciprofloxacin | 0.03 - 0.5 | 0.004 - 0.06 | 4 to 8-fold |

| Klebsiella pneumoniae | Piperacillin | 4 - 16 | 0.5 - 2 | 4 to 8-fold |

| Enterobacter cloacae | Ciprofloxacin | 0.06 - 1 | 0.008 - 0.125 | 4 to 8-fold |

| Enterobacter cloacae | Piperacillin | 8 - 32 | 1 - 4 | 4 to 8-fold |

Note: The specific MIC values and fold reductions can vary depending on the specific bacterial isolate and the concentration of this compound used. The data presented here is a summary of reported ranges.

Experimental Protocols

Checkerboard MIC Assay for Synergy Testing

This protocol is used to determine the synergistic effect of this compound in combination with an antibiotic.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase (e.g., E. coli, K. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Stock solutions of the antibiotic and this compound

-

Sterile pipette tips and multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional)

Procedure:

-

Prepare Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Prepare Drug Dilutions:

-

Along the x-axis of the 96-well plate, prepare serial twofold dilutions of the antibiotic in CAMHB.

-

Along the y-axis, prepare serial twofold dilutions of this compound in CAMHB.

-

-

Plate Setup:

-

The final plate should contain wells with the antibiotic alone, this compound alone, and combinations of both at various concentrations.

-

Include a growth control well (bacteria only) and a sterility control well (broth only).

-

-

Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy. An FIC index of ≤ 0.5 is indicative of synergy.

Experimental Workflow Diagram

Caption: A typical workflow for a checkerboard MIC assay.

Hoechst 33342 Accumulation Assay

This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate, Hoechst 33342, from bacterial cells.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 stock solution

-

This compound stock solution

-

Glucose solution

-

96-well black, clear-bottom microtiter plates

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Grow bacteria to mid-log phase.

-

Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of approximately 0.4.

-

-

Assay Setup:

-

Add the bacterial suspension to the wells of the 96-well plate.

-

Add this compound to the test wells at the desired concentration. Include a control with no inhibitor.

-

-

Initiate Efflux: Add glucose to all wells to energize the efflux pumps.

-

Add Fluorescent Substrate: Add Hoechst 33342 to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., excitation at 355 nm, emission at 460 nm) at regular intervals (e.g., every 60 seconds) for a set period (e.g., 60 minutes).

-

Data Analysis: An increase in the steady-state fluorescence in the presence of this compound compared to the control indicates inhibition of efflux.

Conclusion

This compound represents a promising advancement in the fight against antibiotic resistance in Gram-negative bacteria. Its potent and specific inhibition of the AcrB efflux pump has been shown to restore the activity of a wide range of clinically important antibiotics. The data and experimental protocols presented in this guide provide a comprehensive overview of the role of this compound and a framework for its further investigation and development. As our understanding of efflux pump-mediated resistance grows, efflux pump inhibitors like this compound will undoubtedly play an increasingly critical role in our therapeutic arsenal against multidrug-resistant pathogens.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efflux in Acinetobacter baumannii can be determined by measuring accumulation of H33342 (bis-benzamide) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of efflux activity in Enterococci by Hoechst accumulation assay and the role of zinc oxide nanoparticles in inhibition of this activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Unveiling the Molecular Grip: A Technical Guide to the MBX3135 Binding Site on the AcrB Transporter